(5R)-5,6,7-Trihydrocyclopenta[1,2-C]pyridine-5-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R)-5,6,7-Trihydrocyclopenta[1,2-C]pyridine-5-ylamine is a heterocyclic compound that features a fused cyclopentane and pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5,6,7-Trihydrocyclopenta[1,2-C]pyridine-5-ylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of cyclopentanone with pyridine derivatives, followed by reduction and amination steps. The reaction conditions often require the use of catalysts such as palladium or manganese, and solvents like ethanol or water to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(5R)-5,6,7-Trihydrocyclopenta[1,2-C]pyridine-5-ylamine undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound into more saturated derivatives using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Manganese dioxide, t-butyl hydroperoxide, water as solvent, room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent, low temperature.
Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane, moderate temperature.
Major Products Formed
The major products formed from these reactions include various substituted cyclopenta-pyridine derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
(5R)-5,6,7-Trihydrocyclopenta[1,2-C]pyridine-5-ylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of (5R)-5,6,7-Trihydrocyclopenta[1,2-C]pyridine-5-ylamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to the desired biological effect. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Similar in structure but with a nitrile group, used in corrosion inhibition.
Pyridine and Pyrrole Derivatives: Common aromatic heterocycles with similar structural features, used in various chemical and pharmaceutical applications.
Uniqueness
(5R)-5,6,7-Trihydrocyclopenta[1,2-C]pyridine-5-ylamine is unique due to its specific fused ring system and the presence of an amine group, which provides distinct reactivity and potential for functionalization compared to other similar compounds.
Eigenschaften
Molekularformel |
C8H10N2 |
---|---|
Molekulargewicht |
134.18 g/mol |
IUPAC-Name |
(5R)-6,7-dihydro-5H-cyclopenta[c]pyridin-5-amine |
InChI |
InChI=1S/C8H10N2/c9-8-2-1-6-5-10-4-3-7(6)8/h3-5,8H,1-2,9H2/t8-/m1/s1 |
InChI-Schlüssel |
YNLBESQCEDPLSW-MRVPVSSYSA-N |
Isomerische SMILES |
C1CC2=C([C@@H]1N)C=CN=C2 |
Kanonische SMILES |
C1CC2=C(C1N)C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.